3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid
Description
3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid is a coumarin-derived compound featuring a chromene core substituted with a methoxy group at position 6, a keto group at position 2, and an amide-linked benzoic acid moiety at position 2. Its structural complexity and functional groups make it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis typically involves coupling a chromene-3-carbonyl chloride with 3-aminobenzoic acid, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
3-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-24-13-5-6-15-11(8-13)9-14(18(23)25-15)16(20)19-12-4-2-3-10(7-12)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZNKSQDEIFVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.
Coupling with Benzoic Acid: The final step involves coupling the chromene derivative with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The benzoic acid part can enhance the compound’s binding affinity to its targets, leading to various biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues
4-[(6-Methoxy-2-oxo-2H-chromene-3-carboxamido)-benzoic acid (CAS 309925-04-0)
- Structural Difference : Positional isomerism—the benzoic acid group is at position 4 instead of 3.
- Synthesis : Similar to the target compound, utilizing Schotten-Baumann acylation or thionyl chloride-mediated coupling .
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2555-20-6)
- Structural Difference: Methoxy group at position 8 instead of 6; lacks the amino-benzoic acid moiety.
- Properties : Reduced molecular weight (238.2 g/mol vs. 339.3 g/mol) and lower polarity due to the absence of the amide linkage. Melting point: ~250°C (vs. >270°C for the target compound) .
- Applications : Primarily used as a fluorescent probe, whereas the target compound’s amide group may enhance protein-binding capacity .
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 119686-34-9)
- Structural Difference : Bromine at position 6 and methoxy at position 6.
Functional Group Variants
3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives (e.g., 5a–i)
- Structural Difference : A naphthofuran core (benzo[f]chromene) instead of a coumarin backbone.
- Synthesis : Uses Meldrum’s acid and naphthaldehyde precursors, yielding higher molecular weight (e.g., 5a: 359.4 g/mol) .
- Biological Activity : Derivatives like 5a (N-(3,5-dimethylphenyl)-amide) show cytotoxic activity (IC₅₀ = 2.1 µM in MCF-7 cells), suggesting the target compound’s amide group could be optimized for similar effects .
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid
- Structural Difference : Isobenzofuran instead of chromene core.
- Crystallography : Exhibits intermolecular O–H···O and N–H···O hydrogen bonds, leading to a dense crystal lattice (density = 1.45 g/cm³) compared to the target compound’s likely less compact structure .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | 339.3 | >270 | 2.1 | 3 |
| 4-Isomer (CAS 309925-04-0) | 339.3 | 265–268 | 2.0 | 3 |
| 8-Methoxy Analog (CAS 2555-20-6) | 238.2 | ~250 | 1.8 | 2 |
| 6-Bromo-8-methoxy Analog (CAS ...) | 315.1 | 280–282 | 2.5 | 2 |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
